Norethynodrel

概要

説明

ノレチノドレルは、プロゲステロンと同様の作用と用途を持つ合成プロゲステロンホルモンです。以前は経口避妊薬や婦人科疾患の治療に使用されていました。 ノレチノドレルは、1960年に米国食品医薬品局(FDA)によって承認された最初の経口避妊薬エノビッドの開発において重要な役割を果たしたことで知られています .

作用機序

ノレチノドレルは、標的組織のプロゲステロン受容体に結合することによって作用を発揮します。この結合は、視床下部からのゴナドトロピン放出ホルモンの放出を阻害し、それに伴い下垂体からの黄体形成ホルモンと卵胞刺激ホルモンの分泌を減少させます。 この阻害は、排卵を阻止し、子宮内膜を変化させて着床に適さない状態にします .

類似の化合物との比較

類似の化合物

ノレチステロン: 同様の用途を持つ別の合成プロゲステロンですが、プロゲステロン活性はより高いです。

レボノルゲストレル: 現代の避妊薬で使用されているより強力なプロゲステロンです。

エトノゲストレル: 避妊用インプラントで使用されている合成プロゲステロン .

独自性

ノレチノドレルは、経口避妊薬に使用された最初のプロゲステロンとして、その歴史的意義において独特です。 ノレチステロンやその他の現代のプロゲステロンと比較して、プロゲステロン活性は比較的低く、そのため、現代の避妊薬の処方では、より強力な化合物に取って代わられました .

生化学分析

Biochemical Properties

Norethynodrel interacts with several biomolecules, including the estrogen receptor alpha, androgen receptor, and sex hormone-binding globulin

Cellular Effects

This compound influences cell function by modulating the activity of various signaling pathways and altering gene expression

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on this compound’s stability, degradation, and long-term effects on cellular function is limited and is an area of active research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can affect its localization or accumulation

Subcellular Localization

This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

合成経路および反応条件

ノレチノドレルは、エストロンを出発物質とする一連の化学反応によって合成することができます。 反応条件としては、通常、強塩基と還元剤の使用が含まれます .

工業的製造方法

ノレチノドレルの工業的製造には、実験室合成と同様の反応経路を用いた大規模化学合成が含まれます。 このプロセスは、収率と純度を最適化するために、再結晶やクロマトグラフィーなどの複数の精製工程を伴い、最終製品が医薬品規格を満たすようにします .

化学反応の分析

反応の種類

ノレチノドレルは、以下を含む様々な化学反応を起こします。

酸化: 17α位の水酸基はケトンに酸化されます。

還元: 3-ケト基は水酸基に還元されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: 17-ケト誘導体の生成。

還元: 3-ヒドロキシ誘導体の生成。

置換: 置換エチニル誘導体の生成.

科学研究での用途

ノレチノドレルは、様々な分野での用途について広く研究されてきました。

化学: ステロイド化学と合成方法論を研究するためのモデル化合物として使用されています。

生物学: ホルモン受容体や細胞経路への影響について調査されています。

医学: 以前は経口避妊薬や婦人科疾患の治療に使用されていました。

科学的研究の応用

Norethynodrel has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying steroid chemistry and synthetic methodologies.

Biology: Investigated for its effects on hormone receptors and cellular pathways.

Medicine: Previously used in oral contraceptives and treatment of gynecological disorders.

Industry: Utilized in the pharmaceutical industry for the production of hormonal medications

類似化合物との比較

Similar Compounds

Norethisterone: Another synthetic progestin with similar uses but higher progestogenic activity.

Levonorgestrel: A more potent progestin used in modern contraceptives.

Etonogestrel: A synthetic progestin used in contraceptive implants .

Uniqueness

Norethynodrel is unique in its historical significance as the first progestin used in oral contraceptives. It has a relatively lower progestogenic activity compared to norethisterone and other modern progestins, which has led to its replacement by more potent compounds in contemporary contraceptive formulations .

生物活性

Norethynodrel, a synthetic progestin, is primarily known for its role in oral contraceptives. Its biological activity is characterized by its interactions with various hormonal pathways, metabolism, and potential health effects. This article delves into the pharmacodynamics, metabolism, and associated health implications of this compound, supported by relevant data tables and research findings.

Pharmacodynamics

This compound exhibits progestogenic activity , which is its primary mechanism of action. It acts as an agonist at the progesterone receptor, influencing various physiological processes such as menstrual cycle regulation and pregnancy maintenance. Additionally, this compound has been shown to possess weak estrogenic activity and minimal androgenic effects, suggesting a complex interaction with hormone receptors that can lead to varied biological responses .

Table 1: Biological Activity Profile of this compound

| Activity Type | Description |

|---|---|

| Progestogenic | Agonist at progesterone receptors |

| Estrogenic | Weak activity noted |

| Androgenic | Very weak or negligible |

Metabolism

This compound undergoes extensive metabolism in the liver, primarily through the action of enzymes from the aldo-keto reductase (AKR) superfamily. The major metabolic pathways include conversion to 3α-hydroxythis compound and 3β-hydroxythis compound, which are active metabolites contributing to its biological effects . The rapid absorption and short half-life (approximately 30 minutes) necessitate its administration in higher doses or in combination with other compounds for sustained efficacy .

Table 2: Metabolic Pathways of this compound

| Metabolite | Enzyme Involved | Activity Level |

|---|---|---|

| 3α-Hydroxythis compound | 3α-HSD | Active |

| 3β-Hydroxythis compound | 3β-HSD | Active |

| Norethisterone | δ5-4-isomerase | Active |

Case Studies and Health Implications

Research has highlighted various health implications associated with this compound use. Notably, studies have reported an increased incidence of pituitary tumors in mice treated with this compound, indicating potential carcinogenic properties under certain conditions . Additionally, thromboembolic events have been documented in women using this compound-containing contraceptives, suggesting a need for caution in prescribing this medication .

Table 3: Health Implications from Clinical Studies

| Study/Case | Findings |

|---|---|

| IARC Evaluation (1979) | Increased pituitary tumors in mice |

| Thromboembolic Disease Study | Six cases linked to this compound use |

| Cervical Dysplasia Study | No carcinogenic influence noted |

特性

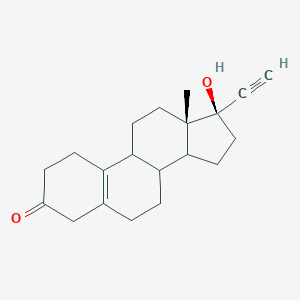

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXHFFSOAJUMG-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021069 | |

| Record name | Norethynodrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol., VERY SLIGHTLY SOL IN SOLVENT HEXANE, In double-distilled water, 0.65 mg/L | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Estrogen-progestin combinations produce a contraceptive effect mainly by suppressing the hypothalamic-pituitary system resulting in prevention of ovulation. The estrogen acts mainly by suppressing secretion of follicle-stimulating hormone (FSH), resulting in prevention of follicular development and the rise of plasma estradiol concentration which is thought to be the stimulus for release of luteinizing hormone (LH). In combination products, the progestin appears to act mainly by inhibiting the preovulatory rise of LH. Long-term administration of these combination products results in inhibition of both FSH and LH secretion. It has been suggested that oral contraceptives may also produce a direct effect on ovarian steroidogenesis or the response of the ovary to gonadotropins. In addition, changes in the cervical mucus may prevent sperm penetration; however, further studies are required to determine the precise effects of estrogen-progestin combinations on sperm activity., The cellular action of steroid hormones is mediated by specific receptors. ... Two different estrogen receptors (ER), alpha and beta, have been cloned with a specific tissue distribution. Active estrogen as well as active progestin are compounds of oral hormonal contraceptives and hormone replacement therapy. To examine the regulation of ER-alpha and -beta activities after treatment with synthetic progestins and synthetic and natural estrogens, COS 7 cells were transfected with the vector expressing ER-alpha and -beta in combination with a luciferase reporter vector. ER-alpha activity was upregulated in the presence of synthetic progestins in a dose-dependent manner. Norethisterone, norethynodrel and desogestrel proved to be the most potent stimulatory agents of ER-alpha expression. On the other hand, not all progestins exhibited a stimulatory action on ER-beta activity. Only norgestrel, levonorgestrel, norethynodrel and norethisterone induced ER-beta-activating functions in a dose-dependent manner. Luciferase activity due to estrogen stimulation served as a positive control. These results indicate that progestins have different effects on the activities of ER-alpha and -beta., Vascular endothelial growth factor (VEGF) is a potent angiogenic factor associated with the degree of vascularity, progression, and metastasis of breast cancer, and cases of this disease with increased vascular density have a poor prognosis. We show that in T47-D human breast cancer cells, progesterone induces a dose-dependent increase of 3-4-fold in media VEGF levels, with a maximum response occurring at a concentration of 10 nM. This effect is blocked by the antiprogestin RU 486. In addition to progesterone, a number of synthetic progestins used in oral contraceptives (eg, norethindrone, norgestrel, and norethynodrel), hormone replacement therapy (medroxyprogesterone acetate), and high-dose progestin treatment of breast cancer (megestrol acetate) also increase VEGF in the media of cultured T47-D cells. This effect is hormone specific and is not produced by estrogens, androgens, or glucocorticoids. Collectively, these observations suggest that the increase in VEGF caused by progestins is mediated by progesterone receptors present in T47-D cells. The induction of VEGF by progestins is also cell type specific and does not occur in human breast cancer cell lines MCF-7, ZR-75, or MDA-MB-231, nor in Ishikawa cells derived from a human endometrial carcinoma. ..., Platelet-activating factor acetylhydrolase (PAF-AH), the enzyme that inactivates PAF, is regulated by steroid hormones including progestin. It has been reported that 17alpha-ethynylestradiol decreases plasma PAF-AH activity and medroxyprogesterone increases the enzyme activity. In this study, /investigators/ elucidated the effects of various progestins on plasma PAF-AH activity and lipoprotein cholesterol levels. Plasma PAF-AH activity in female adult rats treated with either progesterone or 17alpha-hydroxyprogesterone (50 mg/kg, 3 days) did not change significantly. Both medroxyprogesterone and megestrol acetate (50 mg/kg, 3 days) significantly increased plasma PAF-AH activity, but both norethindrone acetate and norethynodrel (50 mg/kg, 3 days) significantly decreased the enzyme activity. In addition, not only did medroxyprogesterone increase plasma PAF-AH activity but plasma lipoprotein cholesterol and norethindrone acetate decreased both of them. A significant correlation between plasma PAF-AH activity and the lipoprotein level was found (r = 0.974, p < 0.01). When PAF (10 nmol/kg) was administered to female adult rats pretreated with progestins, the mortality of the rats that had low plasma PAF-AH activity due to norethindrone acetate was increased in the same manner as observed in the 17alpha-ethynylestradiol-pretreated group. These findings indicate that progestins have various effects on plasma PAF-AH activity and the lipoprotein level. In addition, some progestins, which have an estrogenic effect on enzyme activity, may be related to the thrombotic episodes observed in oral contraceptive users., For more Mechanism of Action (Complete) data for NORETHYNODREL (6 total), please visit the HSDB record page. | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from aqueous methanol, White, crystalline | |

CAS No. |

68-23-5 | |

| Record name | Norethynodrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethynodrel [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethynodrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norethynodrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noretynodrel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHYNODREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88181ACA0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170 °C | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does norethynodrel exert its contraceptive effect?

A1: this compound primarily inhibits conception by suppressing ovulation. [] This occurs through the suppression of pituitary gonadotropin secretion or release, leading to the inhibition of follicular development and preventing the release of an egg. [] Additionally, this compound exhibits some inherent estrogenicity, which may contribute to its contraceptive effect by interfering with nidation (implantation). [, ]

Q2: How does this compound affect the uterus?

A2: this compound, along with its metabolites, can induce both estrogenic and progesteronic changes in the endometrium. [] These changes may inhibit implantation. [] Additionally, this compound has been shown to increase uterine weight and enhance lipid, RNA, and protein synthesis in the uterus. []

Q3: Does this compound influence progestin levels in the ovaries?

A3: Yes, this compound administration affects progestin levels within the ovaries. Specifically, it leads to a decrease in the levels of 20α-hydroxypregn-4-en-3-one (20α-OH-P) in both the ovaries and ovarian venous blood. []

Q4: What changes does this compound induce in the pituitary gland?

A4: this compound administration has been shown to cause enlargement of prolactin cells in the pituitary gland, particularly in ovariectomized rats. [] This effect is likely due to its estrogenic properties. [] Conversely, it reduces the size of enlarged gonadotropin cells, presumed to be luteinizing hormone (LH) cells, typically found in ovariectomized rats. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C20H26O2 and a molecular weight of 302.45 g/mol.

Q6: How does the addition of mestranol influence the effects of this compound?

A6: Combining this compound with mestranol, an estrogen, can enhance its ovulation-inhibiting effects. [] Research suggests that as the dose of the combined formulation (Enovid) increases, mestranol plays a more dominant role in preventing ovulation by disrupting follicular development early in the cycle. []

Q7: Does this compound possess estrogenic activity on its own?

A7: Yes, even without mestranol, this compound displays inherent estrogenic activity. [, , ] This inherent estrogenicity can impact its progestational effects and contribute to certain side effects. []

Q8: How is this compound metabolized in the body?

A8: this compound undergoes rapid and extensive metabolism in the body. [] The primary route of metabolism involves reduction of the 3-ketone group, leading to the formation of 3α-hydroxy and 3β-hydroxy metabolites. [] These metabolites are further conjugated, primarily as glucuronides, before excretion. []

Q9: Does this compound bind to proteins in the blood?

A9: Yes, approximately 87% of this compound binds to plasma proteins, primarily albumin and alpha-globulin. [] This extensive protein binding contributes to its long half-life in the body. []

Q10: Has this compound demonstrated efficacy in treating conditions other than contraception?

A10: Yes, beyond its contraceptive effects, research suggests potential therapeutic applications of this compound in other areas. For instance, it has shown effectiveness in treating acne in women, primarily due to its suppressive effect on sebum production. [] Additionally, some studies have explored its use in managing congestive dysmenorrhea. []

Q11: What are the long-term effects of this compound use?

A11: Long-term administration of this compound, particularly in combination with mestranol, has been linked to an increased risk of liver cell adenomas in women. [, ] Animal studies have further supported this finding, suggesting that these steroids may act as tumor promoters in the liver. [, ]

Q12: Are there other progestins with similar effects to this compound?

A12: Yes, several other synthetic progestins share similarities with this compound in terms of their progestational and contraceptive effects. Norethindrone, for instance, is another 19-nortestosterone derivative that has been widely used in oral contraceptives. [, ] Lynestrenol is another progestin with comparable ovulation-suppressing effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。